molecular formula C4H7ClF3NO2S B12862044 N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

Cat. No.: B12862044
M. Wt: 225.62 g/mol
InChI Key: XGJHAAXYPJTPDR-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chemical compound with the molecular formula C4H11ClF3NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride can be synthesized through various methods. One common approach involves the reaction of trifluoropropionyl chloride with a corresponding amine compound under suitable conditions . This reaction typically requires a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary reaction conditions. The process may include steps such as purification and isolation to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride include:

Properties

Molecular Formula

C4H7ClF3NO2S

Molecular Weight

225.62 g/mol

IUPAC Name

N-methyl-N-(1,1,1-trifluoropropan-2-yl)sulfamoyl chloride

InChI

InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3

InChI Key

XGJHAAXYPJTPDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N(C)S(=O)(=O)Cl

Origin of Product

United States

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